

5-(Hydroxymethyl)cyclohex-2-enol IUPAC name and structure

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)cyclohex-2-enol

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An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant data for **5-(hydroxymethyl)cyclohex-2-enol**, a cyclohexene derivative with potential applications in chemical synthesis and drug discovery.

IUPAC Name and Chemical Structure

The nomenclature and stereochemistry of **5-(hydroxymethyl)cyclohex-2-enol** are critical for unambiguous identification. The general structure refers to a cyclohexene ring with a hydroxyl group at position 1 and a hydroxymethyl group at position 5. The cis conformation is a common stereoisomer.

The IUPAC name for a specific enantiomer is (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol.^[1] This name defines the absolute stereochemistry at the two chiral centers.

Structure:

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of **5-(Hydroxymethyl)cyclohex-2-enol**

Physicochemical Properties

A summary of key quantitative data for **5-(hydroxymethyl)cyclohex-2-enol** is presented in the table below. These are primarily computed properties sourced from chemical databases.^[1]

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	PubChem ^[1]
Molecular Weight	128.17 g/mol	PubChem ^[1]
CAS Number	141116-48-5 (for cis-isomer)	PubChem ^[1]
XLogP3	0.2	PubChem ^[1]
Hydrogen Bond Donors	2	PubChem ^[1]
Hydrogen Bond Acceptors	2	PubChem ^[1]

Experimental Data

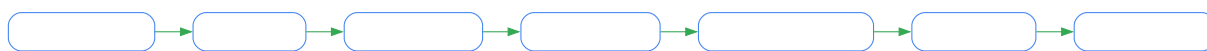
Detailed experimental data for **5-(hydroxymethyl)cyclohex-2-enol** is not widely available in public databases. Researchers are advised to acquire analytical data upon synthesis or purchase. Typical characterization would involve the following spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. For cyclohexene derivatives, the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.5-6.0 ppm in ¹H NMR) and the carbons of the double bond (around 125-135 ppm in ¹³C NMR) are characteristic.
- Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak around 1640-1680 cm⁻¹ for the C=C stretch of the cyclohexene ring would also be anticipated.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **cis-5-(hydroxymethyl)cyclohex-2-enol** is not readily found in open-access literature. However, general synthetic strategies for related substituted cyclohexenols often involve Diels-Alder reactions or the reduction of corresponding ketones. For instance, the synthesis of the related compound, 4-(hydroxymethyl)-2-cyclohexen-1-one, has been reported and involves a multi-step process that could potentially be adapted.^[2]

A potential synthetic workflow for obtaining a substituted cyclohexenol is outlined below. This is a generalized representation and specific reagents and conditions would need to be optimized for the target molecule.



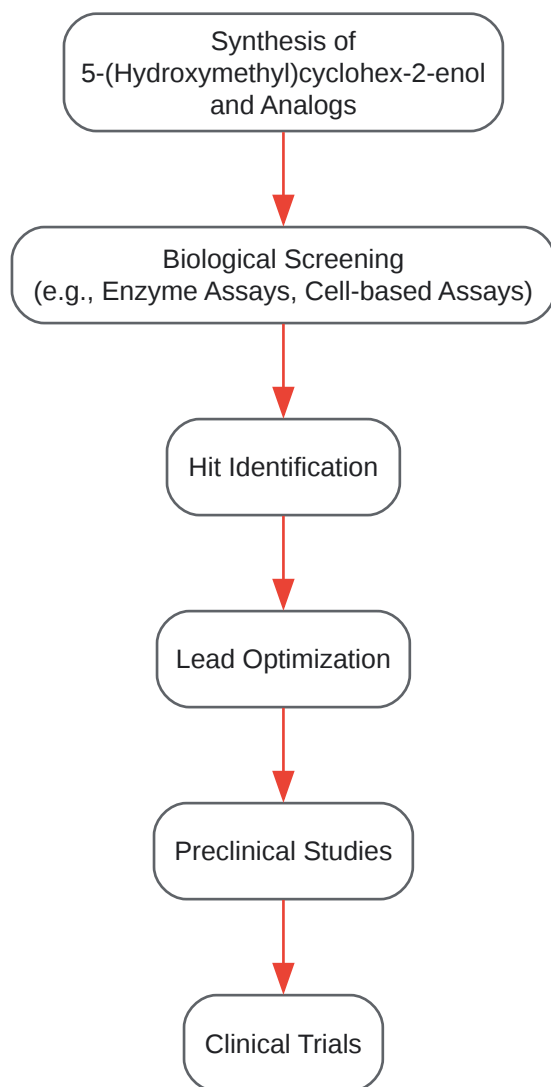
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Caption: Generalized Synthetic Workflow for a Substituted Cyclohexenol

Role in Drug Development and Biological Activity

While there is limited specific information on the biological activity of **5-(hydroxymethyl)cyclohex-2-enol** itself, the cyclohexene scaffold is a common motif in many biologically active compounds and natural products. Substituted cyclohexenols and their derivatives are being investigated for a range of therapeutic applications.

The logical relationship for evaluating a novel cyclohexene derivative in a drug discovery context is illustrated below.



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Caption: Drug Discovery Pathway for a Novel Chemical Entity

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]
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